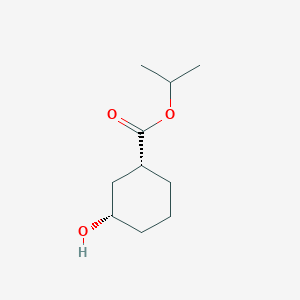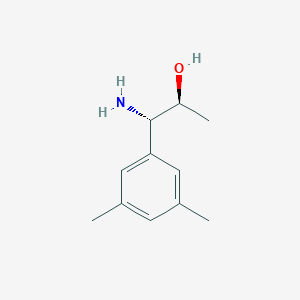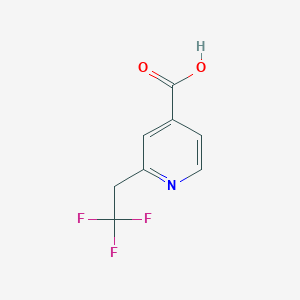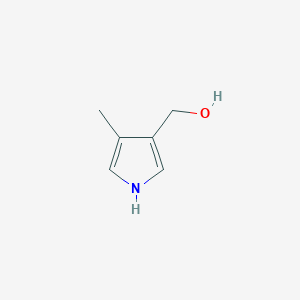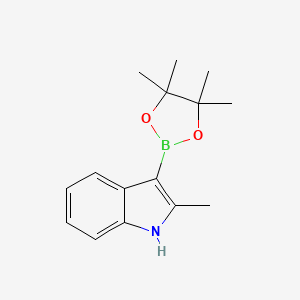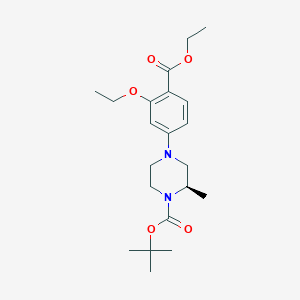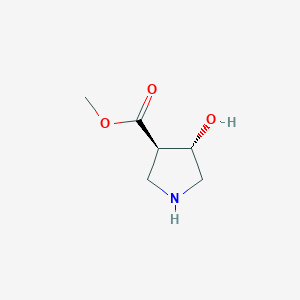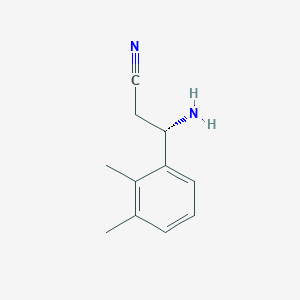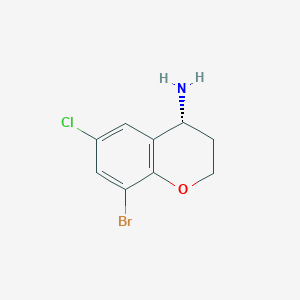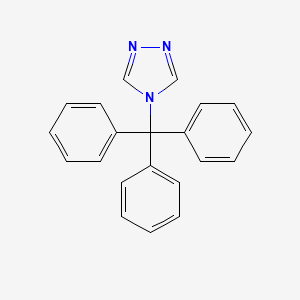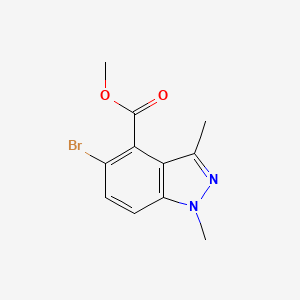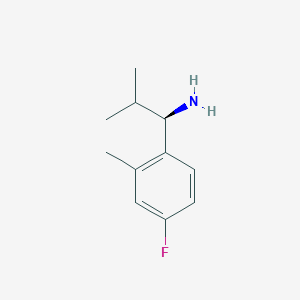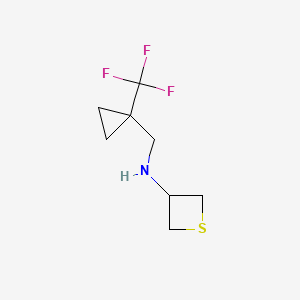
N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a thietan-3-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One method involves the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive, easy-to-handle materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclopropyl ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying the effects of fluorinated compounds on biological systems.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine is not well-documented. the presence of the trifluoromethyl group is known to influence the compound’s reactivity and interactions with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological molecules and pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Known for its use in pharmaceuticals, particularly as an antidepressant (fluoxetine).
(1-(trifluoromethyl)cyclopropyl)-N-methylmethanamine: Another compound with a similar trifluoromethyl-cyclopropyl structure.
Uniqueness
N-((1-(Trifluoromethyl)cyclopropyl)methyl)thietan-3-amine is unique due to the combination of the trifluoromethyl group with the thietan-3-amine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H12F3NS |
|---|---|
Peso molecular |
211.25 g/mol |
Nombre IUPAC |
N-[[1-(trifluoromethyl)cyclopropyl]methyl]thietan-3-amine |
InChI |
InChI=1S/C8H12F3NS/c9-8(10,11)7(1-2-7)5-12-6-3-13-4-6/h6,12H,1-5H2 |
Clave InChI |
AZVHXTOMGIZSMX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CNC2CSC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



